molecular formula C6H8Cl3NO3 B3173847 2-Methyl-N-(2,2,2-trichloroacetyl)alanine CAS No. 95038-13-4

2-Methyl-N-(2,2,2-trichloroacetyl)alanine

Cat. No.: B3173847
CAS No.: 95038-13-4
M. Wt: 248.5 g/mol
InChI Key: JFYGLGVPKRDJBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-N-(2,2,2-trichloroacetyl)alanine is a chemical compound that has garnered attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a trichloroacetyl group attached to the nitrogen atom of alanine, with a methyl group at the second position of the alanine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(2,2,2-trichloroacetyl)alanine typically involves the reaction of alanine with trichloroacetic anhydride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:

Alanine+Trichloroacetic AnhydrideThis compound\text{Alanine} + \text{Trichloroacetic Anhydride} \rightarrow \text{this compound} Alanine+Trichloroacetic Anhydride→this compound

The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis process. The use of automated systems allows for precise control over reaction parameters, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(2,2,2-trichloroacetyl)alanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dechlorinated or partially dechlorinated products.

    Substitution: The trichloroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce dechlorinated compounds.

Scientific Research Applications

2-Methyl-N-(2,2,2-trichloroacetyl)alanine has found applications in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(2,2,2-trichloroacetyl)alanine involves its interaction with specific molecular targets and pathways. The trichloroacetyl group is known to be reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This can lead to the modulation of enzyme activity and alteration of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-Trichloroacetyl)glycine
  • N-(2,2,2-Trichloroacetyl)valine
  • N-(2,2,2-Trichloroacetyl)leucine

Uniqueness

2-Methyl-N-(2,2,2-trichloroacetyl)alanine is unique due to the presence of the methyl group at the second position of the alanine backbone, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other trichloroacetylated amino acids and contributes to its specific properties and applications.

Properties

IUPAC Name

2-methyl-2-[(2,2,2-trichloroacetyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl3NO3/c1-5(2,4(12)13)10-3(11)6(7,8)9/h1-2H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYGLGVPKRDJBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-N-(2,2,2-trichloroacetyl)alanine
Reactant of Route 2
Reactant of Route 2
2-Methyl-N-(2,2,2-trichloroacetyl)alanine
Reactant of Route 3
Reactant of Route 3
2-Methyl-N-(2,2,2-trichloroacetyl)alanine
Reactant of Route 4
Reactant of Route 4
2-Methyl-N-(2,2,2-trichloroacetyl)alanine
Reactant of Route 5
Reactant of Route 5
2-Methyl-N-(2,2,2-trichloroacetyl)alanine
Reactant of Route 6
Reactant of Route 6
2-Methyl-N-(2,2,2-trichloroacetyl)alanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.